molecular formula C25H36N3OP B11079158 N,N-dimethyl-4-{[phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}aniline

N,N-dimethyl-4-{[phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}aniline

Cat. No.: B11079158
M. Wt: 425.5 g/mol
InChI Key: UKRLTVSHGLFKQM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline

Uniqueness

N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and phosphoryl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H36N3OP

Molecular Weight

425.5 g/mol

IUPAC Name

N,N-dimethyl-4-[[phenyl(piperidin-1-yl)phosphoryl]-piperidin-1-ylmethyl]aniline

InChI

InChI=1S/C25H36N3OP/c1-26(2)23-16-14-22(15-17-23)25(27-18-8-4-9-19-27)30(29,24-12-6-3-7-13-24)28-20-10-5-11-21-28/h3,6-7,12-17,25H,4-5,8-11,18-21H2,1-2H3

InChI Key

UKRLTVSHGLFKQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(N2CCCCC2)P(=O)(C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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